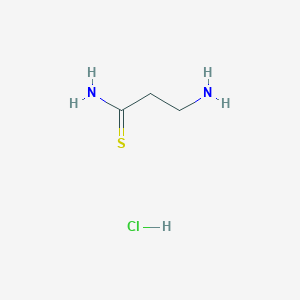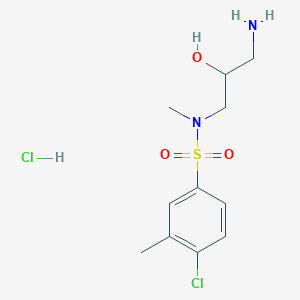![molecular formula C18H16ClN3O2 B2988823 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-93-4](/img/structure/B2988823.png)
2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical and Structural Properties
Structural and Optical Characteristics : Research has explored the structural and optical properties of related 4H-pyrano[3,2-c]quinoline derivatives, revealing their polycrystalline nature and how they transition to nanocrystallites within an amorphous matrix upon thermal deposition. These studies provide insights into their potential for thin film applications, highlighting their stable chemical bonds and distinctive optical properties characterized by their transmittance, reflectance, and absorption parameters. These findings suggest potential applications in optoelectronic devices due to the compounds' unique electron transition properties and optical energy gaps (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Photovoltaic and Electronic Properties : Another study focused on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, emphasizing their utility in organic-inorganic photodiode fabrication. The derivatives demonstrated significant photovoltaic properties under both dark and illuminated conditions, suggesting their effectiveness in heterojunction diodes. This research underlines the compound's potential in enhancing diode parameters, indicating its applicability in the development of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
Dielectric Properties : The effect of substitution groups on the AC electrical conductivity and dielectrical properties of thin films derived from this compound has been analyzed. Findings from these studies are crucial for understanding the electronic behavior of these materials, particularly in response to frequency and temperature changes. Such insights are valuable for applications requiring materials with specific dielectric properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is currently unknown. This can result in changes to the biochemical pathways within the cell .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, suggesting that this compound may also be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the body .
Propiedades
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-22-10(2)8-14-16(18(22)23)15(13(9-20)17(21)24-14)11-4-6-12(19)7-5-11/h4-8,15H,3,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABONZUVKEHVMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

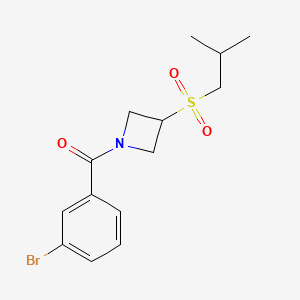
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate](/img/structure/B2988742.png)
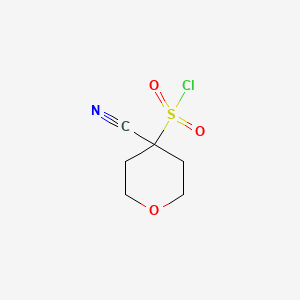
![1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2988744.png)
![Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate](/img/structure/B2988747.png)

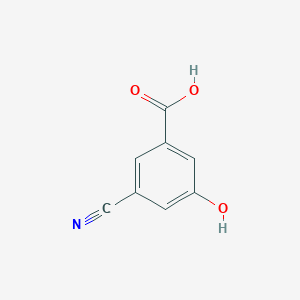
![5-(methoxymethyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2988750.png)

![1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2988756.png)
